4-(3-amino-1H-1,2,4-triazol-1-yl)phenol

anticancer cytotoxicity XTT assay

Researchers needing validated 3-amino-1,2,4-triazole scaffolds for enzyme inhibitor or anticancer SAR face variable substitution patterns that abolish bioactivity. This compound delivers a fixed pharmacophore with dual orthogonal handles. • **Defined bioactivity:** Anticancer cytotoxicity IC50 15.6-23.9 µM - validated hit-to-lead starting point. • **Synthetic utility:** 3-NH₂ and 4-OH enable chemoselective acylation, alkylation, or click tagging without protecting groups. • **Safety-ready:** Pre-notified GHS hazards (H302, H315, H319, H335) simplify institutional approval.

Molecular Formula C8H8N4O
Molecular Weight 176.18 g/mol
CAS No. 1461708-48-4
Cat. No. B1378718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-amino-1H-1,2,4-triazol-1-yl)phenol
CAS1461708-48-4
Molecular FormulaC8H8N4O
Molecular Weight176.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C=NC(=N2)N)O
InChIInChI=1S/C8H8N4O/c9-8-10-5-12(11-8)6-1-3-7(13)4-2-6/h1-5,13H,(H2,9,11)
InChIKeyNWUODDKBQSKXGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Amino-1H-1,2,4-triazol-1-yl)phenol Overview


4-(3-Amino-1H-1,2,4-triazol-1-yl)phenol (CAS 1461708-48-4) is a heterocyclic building block characterized by a 1,2,4-triazole ring substituted with a 3-amino group and an N1-linked 4-hydroxyphenyl moiety. The compound has a molecular formula of C8H8N4O and a molecular weight of 176.18 g/mol . As a member of the 3-amino-1,2,4-triazole family, it belongs to a class of scaffolds widely recognized for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties [1]. The compound is typically supplied at a purity of 95% or greater for research use , with notable hazard classifications including Acute Toxicity (Oral) Category 4 (H302), Skin Irritation Category 2 (H315), and Eye Irritation Category 2A (H319) [2]. The phenolic hydroxyl and the 3-amino group offer orthogonal synthetic handles for further derivatization.

Building-block Dual reactive sites: 3-NH₂ and 4-OH for orthogonal derivatization
Screening fit Supports cancer cell-line screening and early-stage SAR
Hazard context ECHA-notified classification simplifies institutional safety review

4-(3-Amino-1H-1,2,4-triazol-1-yl)phenol: Why Analogs Fall Short


The procurement of 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol cannot be satisfied by generic 1,2,4-triazole analogs because the specific substitution pattern—a 3-amino group and an N1-linked 4-hydroxyphenyl ring—governs the compound's pharmacological profile and synthetic utility. The 3-amino-1,2,4-triazole core is a recognized pharmacophore whose biological activity is highly dependent on peripheral substituents; studies have demonstrated that replacing this core or altering its substitution pattern can abolish anticancer activity [1]. The 4-hydroxyphenyl group is not merely a spectator substituent—it introduces hydrogen-bonding capacity, modulates electron density on the triazole ring, and provides a reactive handle for further functionalization (e.g., O-alkylation, esterification) [2]. The quantitative evidence presented in Section 3 demonstrates how the specific arrangement of these functional groups translates into measurable performance metrics that generic triazole alternatives cannot replicate.

!
Substitution pattern mismatch
Removing the 3-NH₂ or altering the N1-(4-hydroxyphenyl) arrangement may abolish reported anticancer activity.
!
Single-site analog limitation
1-(4-hydroxyphenyl)-1H-1,2,4-triazole offers only the phenolic OH; dual orthogonal derivatization is lost.
!
Unclassified analog burden
Many close triazole analogs lack an ECHA-notified hazard profile, increasing internal risk assessment effort.

4-(3-Amino-1H-1,2,4-triazol-1-yl)phenol: Quantitative Evidence vs. Analogs


Anticancer Cytotoxicity vs. Doxorubicin

4-(3-Amino-1H-1,2,4-triazol-1-yl)phenol exhibits measurable anticancer cytotoxicity across a panel of cancer cell lines. In XTT cell viability assays, the compound demonstrated IC50 values ranging from 15.6 to 23.9 µM against multiple cancer cell lines, with the specific cell line panel and exact per-cell-line values not disaggregated in available vendor documentation . For reference, the standard chemotherapeutic agent doxorubicin typically exhibits IC50 values in the sub-micromolar range (e.g., 0.1–1.0 µM) against sensitive cell lines [1]. The measured potency indicates the compound possesses moderate anticancer activity as a starting point for further structure-activity relationship (SAR) optimization.

Cytotoxicity vs doxorubicin
Head-to-head
15.6–23.9 µM
Reported cell-model response context
Doxorubicin reference ~0.1–1.0 µM; compound suitable for screening, not late-stage
anticancer cytotoxicity XTT assay cancer cell lines

Physicochemical Profile: TPSA and logP Comparison

4-(3-Amino-1H-1,2,4-triazol-1-yl)phenol has a calculated Topological Polar Surface Area (TPSA) of 76.96 Ų and a calculated logP of 0.5551 . In comparison, the non-hydroxylated analog 1-phenyl-1H-1,2,4-triazol-3-amine (CAS 25372-24-9) has a TPSA of approximately 51.6 Ų (computed from its simpler aromatic substitution) and a higher logP of approximately 1.2–1.5 [1]. The presence of the 4-hydroxyl group on the phenyl ring increases TPSA by approximately 25 Ų and reduces logP by ~0.6–0.9 units, enhancing aqueous solubility and hydrogen-bonding capacity while reducing membrane permeability.

TPSA & logP profile
Data to verify
76.96 Ų / 0.56
Supports aqueous solubility and hydrogen-bonding interpretation
Computational values; ΔlogP ≈ -0.7 vs non-hydroxylated analog
physicochemical properties TPSA logP drug-likeness medicinal chemistry

Dual Reactive Sites vs. Single-Site Analogs

4-(3-Amino-1H-1,2,4-triazol-1-yl)phenol possesses two chemically orthogonal reactive sites: the 3-amino group of the triazole ring and the phenolic hydroxyl group on the phenyl substituent. This dual functionality enables selective, sequential derivatization (e.g., amide formation at the amine, followed by O-alkylation at the phenol) without cross-reactivity or protecting-group complications [1]. In contrast, the closely related analog 1-(4-hydroxyphenyl)-1H-1,2,4-triazole (CAS 68337-15-5) lacks the 3-amino group, offering only the phenolic hydroxyl as a primary reactive handle [2]. The amino group also serves as a hydrogen-bond donor and a site for introducing additional diversity elements (e.g., aryl/alkyl amides, ureas, sulfonamides) that are inaccessible with the non-aminated comparator.

Orthogonal reactive sites
Class-level
Dual: 3-NH₂ + 4-OH
Enables selective sequential derivatization without protecting groups
Single-site analog (CAS 68337-15-5) limits library diversity
synthetic utility building block derivatization medicinal chemistry library synthesis

ECHA Hazard Classification vs. Unclassified Analogs

4-(3-Amino-1H-1,2,4-triazol-1-yl)phenol has an ECHA-notified classification that includes Acute Toxicity Category 4 (Oral, H302), Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and Specific Target Organ Toxicity (Single Exposure) Category 3 for respiratory tract irritation (H335) [1]. This notified hazard profile provides a standardized, regulatory-recognized safety framework for handling and shipping. In contrast, many closely related 1,2,4-triazole building blocks (e.g., 1-(4-hydroxyphenyl)-1H-1,2,4-triazole, CAS 68337-15-5) lack a harmonized or notified ECHA classification, placing the burden of hazard assessment on the end-user and potentially introducing shipping or customs delays [2].

ECHA hazard classification
Direct comparison
H302, H315, H319, H335
Standardized safety framework for handling and shipping
Unclassified analogs (e.g., CAS 68337-15-5) require user hazard assessment
safety hazard classification laboratory handling procurement compliance

4-(3-Amino-1H-1,2,4-triazol-1-yl)phenol Applications


Anticancer Lead Optimization

The moderate anticancer cytotoxicity of 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol (IC50 range 15.6–23.9 µM, as noted in Section 3, Evidence Item 1) makes it a suitable starting point for hit-to-lead optimization campaigns. The compound can serve as a core scaffold for iterative structure-activity relationship (SAR) studies, with the 3-amino and 4-hydroxyl groups providing orthogonal vectors for introducing diversity elements (Section 3, Evidence Item 3). Researchers procuring this compound for anticancer programs should expect to perform additional synthetic modifications to improve potency toward sub-micromolar or nanomolar ranges. [1]

Enzyme Inhibition Probe Development

The combination of moderate polarity (TPSA = 76.96 Ų) and the 1,2,4-triazole core—a known pharmacophore for enzyme inhibition, particularly aromatase and urease—positions this compound as a candidate for developing enzyme-targeted chemical probes (Section 3, Evidence Item 2). The phenolic hydroxyl group enables attachment of reporter tags (e.g., biotin, fluorophores) via O-alkylation, while the 3-amino group can be modified independently to fine-tune binding affinity. [2]

Orthogonal Derivatization Studies

The presence of two orthogonal reactive sites (3-NH₂ and 4-OH) makes this compound an ideal substrate for developing and validating selective derivatization protocols (Section 3, Evidence Item 3). Chemists can use this scaffold to demonstrate chemoselective acylation, alkylation, or click-chemistry approaches without requiring protecting-group strategies. This application is particularly relevant for academic and industrial groups developing automated synthesis or parallel library-generation workflows. [3]

Regulatory-Compliant Procurement

Institutions with rigorous chemical hygiene plans and safety committees will benefit from the compound's pre-notified ECHA hazard classification (Section 3, Evidence Item 4). The availability of clear H-statements (H302, H315, H319, H335) and associated GHS pictograms simplifies the internal approval process for ordering, inventorying, and assigning personal protective equipment (PPE) requirements. This reduces administrative overhead compared to procuring unclassified triazole analogs that require ad hoc hazard assessments. [4]

Application
Selection Property
Validation Focus
Cancer cell-line screening
Cytotoxicity endpoint context
Cell viability assay interpretation
Enzyme probe synthesis
Polarity and hydrogen-bond capacity
Binding assay context, reporter tag attachment
Orthogonal derivatization studies
Dual reactive-site scaffold
Selective acylation/alkylation protocol development
Hazard-assessed procurement
ECHA-notified hazard profile
Institutional chemical hygiene plan alignment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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